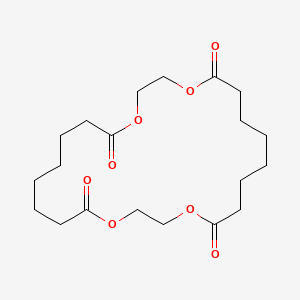
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone is a complex organic compound with the molecular formula C20H32O8 It is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone
- 1,6,13,18-Tetraoxacyclotetracosane-2,5,14,17-tetrone
Comparison
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone is unique due to its specific arrangement of oxygen atoms and cyclic structure. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
78837-84-0 |
|---|---|
Fórmula molecular |
C20H32O8 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1,4,13,16-tetraoxacyclotetracosane-5,12,17,24-tetrone |
InChI |
InChI=1S/C20H32O8/c21-17-9-5-1-2-6-10-18(22)26-15-16-28-20(24)12-8-4-3-7-11-19(23)27-14-13-25-17/h1-16H2 |
Clave InChI |
DWCKZHIJVVRVMC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=O)OCCOC(=O)CCCCCCC(=O)OCCOC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


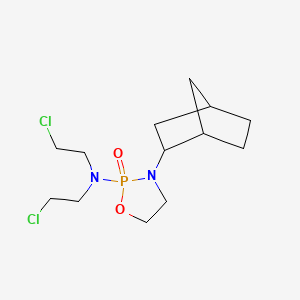
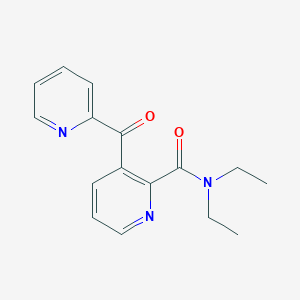
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
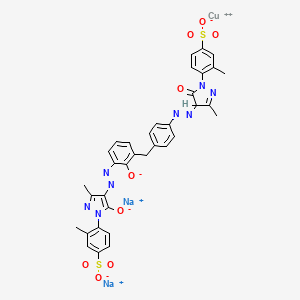


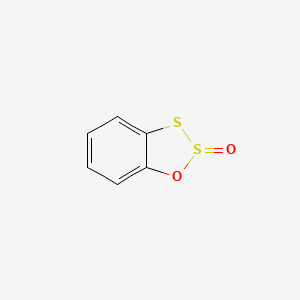
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
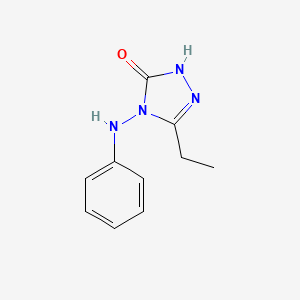
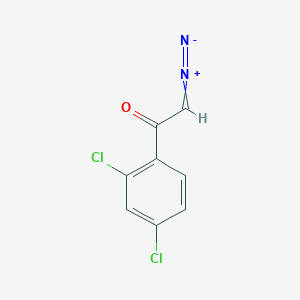

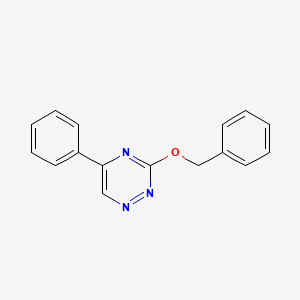
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)
